Product packaging for Cbz-2,4,6-Trifluoro-D-Phenylalanine(Cat. No.:)

Cbz-2,4,6-Trifluoro-D-Phenylalanine

Cat. No.: B1579246
M. Wt: 353.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cbz-2,4,6-Trifluoro-D-Phenylalanine (CAS 1270295-78-7) is a specialized, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide research. This compound features a D-phenylalanine backbone substituted with fluorine atoms at the 2, 4, and 6 positions of the phenyl ring and is protected at the amine terminus by a carbobenzyloxy (Cbz) group. The strategic incorporation of three fluorine atoms profoundly alters the molecule's electronic properties, steric profile, and metabolic stability compared to its native counterpart. These modifications are leveraged in the rational design of novel peptide-based therapeutics, enzyme inhibitors, and bioactive probes, allowing researchers to fine-tune binding affinity, enhance membrane permeability, and improve resistance to enzymatic degradation. The Cbz protecting group is a standard feature in solid-phase peptide synthesis (SPPS), facilitating the controlled elongation of peptide chains. As a derivative of the essential amino acid L-phenylalanine, which is a precursor to key neurotransmitters like dopamine and epinephrine , this fluorinated D-enantiomer analog provides a unique tool for studying biological systems and developing receptor antagonists. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
 B1579246 Cbz-2,4,6-Trifluoro-D-Phenylalanine

Properties

Molecular Weight

353.36

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Fluorinated Phenylalanine Synthesis

The enantioselective synthesis of fluorinated phenylalanine derivatives, particularly the D-enantiomer, requires sophisticated and highly controlled chemical strategies. Several established routes in asymmetric synthesis have been adapted and optimized for the preparation of these valuable building blocks.

Overview of Established Routes

The synthesis of chiral α-amino acids is a well-developed field, with several key methodologies providing access to a wide array of structures. For fluorinated analogues, these methods are often employed with modifications to accommodate the electronic effects and reactivity of the fluorinated precursors.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been successfully applied to the synthesis of non-natural amino acids.

The Negishi cross-coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. In the context of amino acid synthesis, this typically involves coupling a chiral electrophilic amino acid precursor with an organozinc reagent derived from a fluorinated aryl halide. For instance, a chiral serine-derived organozinc reagent can be coupled with a 2,4,6-trifluoroaryl halide. The success of this approach hinges on the efficient and stereoretentive formation of the organozinc species and its subsequent coupling.

The Suzuki-Miyaura cross-coupling utilizes a boronic acid or ester as the organoboron coupling partner with an organic halide. This method is renowned for its mild reaction conditions and tolerance of a wide range of functional groups. For the synthesis of fluorinated phenylalanines, a chiral amino acid building block containing a halide can be coupled with a 2,4,6-trifluorophenylboronic acid. The choice of catalyst, ligands, and base is crucial for achieving high yields and preventing racemization.

Cross-Coupling Reaction Typical Chiral Precursor Fluorinated Coupling Partner Key Catalyst/Ligand System
Negishi CouplingChiral iodoalanine derivative (organozinc)2,4,6-Trifluoroaryl halidePd(dba)₂ / SPhos
Suzuki-Miyaura CouplingChiral bromo- or iodo-phenylalanine derivative2,4,6-Trifluorophenylboronic acidPd(PPh₃)₄ / K₂CO₃

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective transformation. Following the key bond-forming step, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of D-phenylalanine derivatives, chiral auxiliaries such as Evans' oxazolidinones or Schöllkopf's bis-lactim ethers are commonly employed. In a typical sequence, the chiral auxiliary is acylated with a glycine (B1666218) equivalent, and the resulting enolate is then alkylated with a suitable electrophile, such as 2,4,6-trifluorobenzyl bromide. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary affords the desired D-amino acid.

A notable example is the use of the Schöllkopf reagent, a chiral bis-lactim ether derived from valine and glycine. Alkylation of its lithiated form with a fluorinated benzyl (B1604629) bromide, followed by acidic hydrolysis, yields the desired amino acid ester with high enantiopurity.

Chiral Auxiliary Key Reaction Electrophile Typical Diastereomeric Excess
Evans' OxazolidinoneEnolate Alkylation2,4,6-Trifluorobenzyl bromide>95% de
Schöllkopf's Bis-lactim EtherEnolate Alkylation2,4,6-Trifluorobenzyl bromide>98% de

Catalytic asymmetric hydrogenation is a highly efficient method for establishing stereocenters, offering high enantioselectivities and atom economy. This approach is particularly well-suited for the synthesis of α-amino acids from prochiral precursors like α-enamido esters or α-acylamino acrylic acids.

In the synthesis of 2,4,6-Trifluoro-D-Phenylalanine, a key intermediate would be a 2-acylamino-3-(2,4,6-trifluorophenyl)acrylic acid derivative. The asymmetric hydrogenation of the double bond in the presence of a chiral transition metal catalyst, typically based on rhodium or iridium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), can afford the desired D-amino acid with high enantiomeric excess. The choice of ligand is critical in determining the stereochemical outcome of the reaction.

Catalyst System Substrate Type Typical Enantiomeric Excess (ee)
[Rh(COD)(R,R-DuPhos)]BF₄(Z)-α-acylamino-cinnamic acid derivative>95% ee
[Ir(COD)(PCy₃)(py)]PF₆ with chiral ligandN-aryl imine>90% ee

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia (B1221849) (or an amine), and cyanide, followed by hydrolysis of the resulting α-aminonitrile to the α-amino acid. core.ac.ukwikipedia.orgmasterorganicchemistry.commedschoolcoach.comorganic-chemistry.org The classical Strecker synthesis yields a racemic mixture of amino acids. However, asymmetric variants have been developed that employ a chiral amine or a chiral catalyst to induce enantioselectivity.

For the synthesis of D-2,4,6-trifluorophenylalanine, an asymmetric Strecker reaction would commence with 2,4,6-trifluorobenzaldehyde. wikipedia.org The use of a chiral amine, such as (R)-phenylglycinol, as the ammonia source leads to the formation of a diastereomeric mixture of α-aminonitriles, which can be separated. Subsequent hydrolysis and removal of the chiral auxiliary would yield the desired D-amino acid. Alternatively, a chiral catalyst, such as a titanium or aluminum complex with a chiral ligand, can be used to catalyze the addition of cyanide to an achiral imine, affording an enantiomerically enriched α-aminonitrile.

Asymmetric Strecker Variant Chiral Source Key Intermediate
Chiral Amine Auxiliary(R)-PhenylglycinolDiastereomeric α-aminonitriles
Catalytic AsymmetricChiral Ti- or Al-based catalystEnantiomerically enriched α-aminonitrile

Synthesis of 2,4,6-Trifluorophenylalanine Precursors

The successful synthesis of the target amino acid is critically dependent on the availability of suitable fluorinated precursors. The primary precursor for most of the aforementioned methods is a molecule containing the 2,4,6-trifluorobenzyl moiety.

2,4,6-Trifluorobenzaldehyde is a key starting material, particularly for the Strecker synthesis and for the preparation of cinnamic acid derivatives for asymmetric hydrogenation. It can be synthesized from 1,3,5-trifluorobenzene (B1201519) through formylation reactions, such as the Vilsmeier-Haack or Gattermann-Koch reactions.

2,4,6-Trifluorobenzyl Bromide is a crucial electrophile for alkylation reactions in chiral auxiliary-based methods. This compound can be prepared from 2,4,6-trifluorotoluene (B2794039) via radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. Alternatively, it can be synthesized from 2,4,6-trifluorobenzyl alcohol, which in turn can be obtained by the reduction of 2,4,6-trifluorobenzaldehyde.

Precursor Starting Material Key Reagent(s) Reaction Type
2,4,6-Trifluorobenzaldehyde1,3,5-TrifluorobenzeneDMF, POCl₃Vilsmeier-Haack Formylation
2,4,6-Trifluorobenzyl Bromide2,4,6-TrifluorotolueneNBS, AIBNRadical Bromination
2,4,6-Trifluorobenzyl Bromide2,4,6-Trifluorobenzyl AlcoholPBr₃ or HBrNucleophilic Substitution
Multi-step Functionalization of Aromatic Rings

The creation of the 2,4,6-trifluorophenyl moiety is a critical step in the synthesis of Cbz-2,4,6-Trifluoro-D-Phenylalanine. This often involves a multi-step functionalization of a pre-existing aromatic ring. organic-chemistry.org These methods are essential as it is often more economical to modify a commercially available aromatic compound than to construct the ring from scratch. organic-chemistry.org

A common strategy involves the introduction of functional groups that can be later converted to fluorine atoms or that direct subsequent reactions to the desired positions. For instance, aromatic halogenation can be used to introduce bromine or chlorine atoms, which can then serve as handles for further transformations, including fluorine introduction. organic-chemistry.org However, controlling the regioselectivity of these halogenation reactions is crucial. While para-substitution is often the major product in electrophilic aromatic substitution, specific conditions and directing groups can be employed to achieve ortho or meta-substitution. organic-chemistry.orgyoutube.com

Another powerful technique is the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. organic-chemistry.org These reactions allow for the formation of carbon-carbon bonds, enabling the attachment of various side chains or functional groups to the aromatic ring. For example, a Heck coupling could be used to introduce an enamide that can be subsequently hydrogenated to form the amino acid side chain. organic-chemistry.org

Direct alkylation of an unfunctionalized aromatic ring presents a more atom-economical approach, though it can be challenging to control regioselectivity and avoid rearrangements of the alkyl chain. organic-chemistry.org Recent advances have seen the development of catalysts, such as gold-based systems, that can mediate the direct alkylation of aromatic rings with straight-chain triflates without rearrangement. organic-chemistry.org

The functionalization of heteroaromatic rings, while not directly applicable to the phenyl ring of phenylalanine, showcases the breadth of available methods. For example, in situ oxidation of sulfonamides in the presence of a ruthenium porphyrin catalyst can effect electrophilic amination of heteroaromatics. organic-chemistry.org

Introduction of Fluorine Atoms (e.g., Electrophilic/Nucleophilic Fluorination)

The introduction of fluorine atoms onto the aromatic ring is a pivotal step in the synthesis of this compound. Both electrophilic and nucleophilic fluorination methods are employed, each with its own set of advantages and challenges. nih.govwikipedia.org

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic precursor with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and are generally considered safer and easier to handle than elemental fluorine or reagents with oxygen-fluorine bonds. wikipedia.orgresearchgate.net

Common electrophilic fluorinating agents include:

N-Fluorobenzenesulfonimide (NFSI) : A versatile and effective reagent for the fluorination of a wide range of substrates. wikipedia.orgresearchgate.net

Selectfluor® (F-TEDA-BF4) : A cationic reagent known for its high reactivity and efficiency, often used for the fluorination of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgnih.gov

N-Fluoro-o-benzenedisulfonimide (NFOBS) : Another powerful N-F reagent used in electrophilic fluorination. wikipedia.org

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org The choice of reagent and reaction conditions can be tailored to achieve the desired regioselectivity. For instance, palladium catalysis can be used for site-selective fluorination of C(sp³)–H bonds with the aid of a directing group. nih.gov

Nucleophilic Fluorination: This method typically involves the displacement of a leaving group, such as a nitro group or a halogen, on the aromatic ring with a fluoride (B91410) ion. While not explicitly detailed for 2,4,6-trifluorophenylalanine in the provided context, nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing fluorine into aromatic systems, particularly those activated by electron-withdrawing groups.

Synthesis of this compound from Precursors

The construction of the final this compound molecule from its fluorinated aromatic precursor and amino acid backbone requires precise control over stereochemistry and the use of protecting groups.

Enantioselective Synthesis and Stereochemical Control

Achieving the desired D-configuration of the α-amino acid is a critical challenge in the synthesis of this compound. Several enantioselective methods have been developed to control the stereochemistry at the α-carbon. beilstein-journals.orgnih.gov

One powerful strategy utilizes chiral nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand. beilstein-journals.org These complexes can be alkylated with a suitable electrophile, such as a substituted benzyl bromide, to produce the desired amino acid with high enantiomeric excess. This method has been successfully applied to the synthesis of various fluorinated amino acids. beilstein-journals.org

Asymmetric hydrogenation of prochiral precursors, such as α,β-dehydroamino acid derivatives, is another widely used method. nih.gov Chiral catalysts, often based on rhodium or ruthenium complexes with chiral phosphine ligands, can hydrogenate the double bond with high enantioselectivity, leading to the desired stereoisomer of the amino acid. nih.gov

Enzymatic methods also offer a high degree of stereocontrol. For instance, enzymatic hydrolysis of a racemic mixture of N-acylamino acid esters can selectively hydrolyze one enantiomer, allowing for the separation of the D- and L-forms. nih.gov

The stereochemical configuration of fluorinated amino acids can significantly influence their conformational preferences. nih.gov The presence of fluorine atoms can lead to specific intramolecular interactions, such as gauche effects between the fluorine and amino or carboxyl groups, which can bias the side-chain and backbone conformations. nih.gov

Protecting Group Strategies

Protecting groups are essential tools in peptide synthesis and the synthesis of complex amino acids like this compound. nih.govbiosynth.com They temporarily mask reactive functional groups, preventing unwanted side reactions during chemical transformations. biosynth.com

The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for the α-amino group of amino acids. total-synthesis.comguidechem.com It is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, such as the Schotten-Baumann reaction. total-synthesis.com The Cbz group is stable to a variety of reaction conditions, including those used for peptide coupling. total-synthesis.com

The Cbz group is valued for its unique deprotection conditions. It is readily cleaved by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which reduces the benzyl group to toluene (B28343) and releases the free amine via decarboxylation. total-synthesis.com This deprotection method is orthogonal to many other protecting groups used in peptide synthesis. total-synthesis.com

In the synthesis of complex peptides or modified amino acids, it is often necessary to protect multiple functional groups. An orthogonal protection strategy employs protecting groups that can be removed under different, specific conditions, allowing for the selective deprotection of one functional group while others remain intact. nih.govfiveable.me This level of control is crucial for multi-step synthetic sequences. fiveable.me

Common orthogonal protecting group pairs in peptide synthesis include: iris-biotech.deresearchgate.net

Fmoc/tBu: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, while the tert-butyl (tBu) group is acid-labile. iris-biotech.deresearchgate.net

Boc/Bn: The tert-butoxycarbonyl (Boc) group is cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl (Bn) group requires stronger acids for removal. researchgate.net

Alloc/Allyl: The allyloxycarbonyl (Alloc) and allyl ester groups can be selectively removed using palladium catalysis. fiveable.me

The Cbz group is considered orthogonal to Boc, Fmoc, and other common protecting groups, making it a valuable component of a comprehensive orthogonal protection strategy. total-synthesis.com This allows for the selective manipulation of different parts of the molecule during a complex synthesis. fiveable.me

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods, which merge the selectivity of biocatalysts with the practicality of chemical synthesis, offer powerful pathways for producing complex molecules like this compound. These strategies leverage enzymes for key stereoselective steps, including the formation of the chiral center and the manipulation of protecting groups under mild conditions.

Enzyme-Mediated Synthesis of Amino Acid Derivatives

The asymmetric synthesis of the D-phenylalanine core is a critical step that can be efficiently achieved using enzyme-mediated processes. Enzymes such as Phenylalanine Ammonia Lyases (PALs) and D-amino acid dehydrogenases (DAADHs) are instrumental in this context.

Phenylalanine ammonia lyases (PALs) typically catalyze the reversible amination of cinnamic acids to form L-phenylalanines. However, research has focused on screening and engineering PAL variants to enhance their activity towards producing D-phenylalanines. nih.gov A novel one-pot approach combines PAL-catalyzed amination with a chemoenzymatic deracemization system. This cascade involves the stereoselective oxidation of the undesired L-amino acid and a nonselective reduction of the resulting keto acid, thereby enriching the desired D-enantiomer. nih.gov This strategy allows for the synthesis of substituted D-phenylalanines from inexpensive cinnamic acid precursors with high yield and excellent optical purity. nih.gov

Engineered D-amino acid dehydrogenases (DAADHs) offer a more direct route. These enzymes catalyze the reductive amination of α-keto acids to the corresponding D-amino acids. For instance, an engineered DAADH from Corynebacterium glutamicum has been used for the synthesis of D-4-bromophenylalanine from 4-bromophenylpyruvic acid, a precursor that can be subsequently used in cross-coupling reactions to introduce other functionalities. researchgate.net This biocatalytic step is highly attractive as it establishes the D-stereocenter with high fidelity. researchgate.netnih.gov

Table 1: Enzymatic Systems for D-Phenylalanine Synthesis

Enzyme System Precursor Product Key Advantage
Phenylalanine Ammonia Lyase (PAL) with Chemoenzymatic Deracemization Substituted Cinnamic Acids Substituted D-Phenylalanines Utilizes inexpensive starting materials in a one-pot process to achieve high optical purity. nih.gov

Enzymatic Deprotection Strategies

The N-carbobenzyloxy (Cbz or Z) group is a common amine protecting group in peptide synthesis. While its removal is typically achieved through chemical methods like catalytic hydrogenation, these conditions can be harsh and incompatible with sensitive functional groups. google.comgoogle.com Enzymatic deprotection offers a mild and highly selective alternative. researchgate.netresearchgate.net

Specific enzymes, known as Cbz-deprotecting enzymes or "Cbz-ases," have been identified and developed to hydrolyze the Cbz group from protected amino acids. researchgate.net For instance, enzymes isolated from organisms like Burkholderia phenazinium and Sphingomonas paucimobilis have shown specificity for cleaving the Cbz group from D- or L-amino acids. researchgate.net These biocatalysts operate under mild aqueous conditions, avoiding damage to other susceptible parts of the molecule. google.com The substrate specificity of these enzymes has been evaluated, demonstrating their potential for selective deprotection in complex synthetic sequences. researchgate.net Lipases have also been reported to catalyze the enantioselective hydrolysis of protected amino acids, further expanding the biocatalytic toolkit. researchgate.net

A two-step enzymatic cascade has been described for the deprotection of a doubly protected amino acid, using an esterase to cleave a C-terminal ester followed by a Cbz-ase to remove the N-terminal Cbz group, highlighting the potential for fully enzymatic deprotection strategies. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the efficiency and yield of the synthesis of this compound. This involves the careful selection of catalytic systems, ligands, solvents, and a thorough understanding of the reaction kinetics.

Catalytic Systems and Ligand Design

The synthesis of highly fluorinated amino acids often relies on advanced transition-metal-catalyzed reactions. bohrium.com Palladium, nickel, and copper-based catalytic systems are prominent in this field.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Negishi couplings, are powerful methods for constructing the aryl-amino acid linkage. nih.govnih.gov For instance, protected iodoalanine can be coupled with fluorinated arylboronic acids or organozinc reagents using a palladium catalyst. The choice of ligand, such as SPhos, can significantly improve the efficiency of these couplings. nih.gov Palladium catalysis is also employed for the direct C-H fluorination of amino acid derivatives, using electrophilic fluorine sources like Selectfluor. brynmawr.edu

Chiral Ni(II) complexes have emerged as powerful tools for the asymmetric synthesis of non-canonical amino acids, including fluorinated analogs. beilstein-journals.orgresearchgate.netnih.gov In this strategy, a chiral Ni(II) complex of a Schiff base derived from glycine or alanine (B10760859) is alkylated with a suitable fluorinated benzyl halide. The chiral ligand on the nickel complex directs the stereochemical outcome of the reaction, leading to high diastereomeric excess. Subsequent hydrolysis of the complex releases the desired enantiomerically enriched amino acid. nih.govresearchgate.net This method provides a uniform pathway to a diverse range of fluorinated amino acids on a gram scale. chemrxiv.org

Copper-catalyzed fluorination has been used to create quaternary fluorinated amino acid centers. The copper(II) ion can chelate with pyridine (B92270) and amide moieties in the substrate, directing the fluorinating agent (e.g., Selectfluor) to achieve selective C(sp³)-H fluorination. nih.gov

Table 2: Catalytic Systems for Fluorinated Amino Acid Synthesis

Catalytic System Reaction Type Key Features
Pd(0)/SPhos Suzuki-Miyaura Coupling Efficiently couples protected iodoalanine with fluorinated arylboronic acids. nih.gov
Chiral Ni(II) Complex Asymmetric Alkylation Enables gram-scale, stereoselective synthesis of various fluorinated amino acids with high enantiomeric purity. researchgate.netchemrxiv.org

Solvent Effects and Reaction Kinetics

The choice of solvent and the kinetics of the reaction profoundly influence the outcome of both enzymatic and chemical transformations.

In chemoenzymatic synthesis, reaction conditions must be optimized to ensure enzyme stability and activity. For PAL-catalyzed reactions, parameters such as pH, temperature, and ammonia concentration are critical. researchgate.net For instance, the use of ammonium (B1175870) carbamate (B1207046) as an ammonia source has been explored to improve reaction kinetics. frontiersin.org The presence of organic solvents can affect enzyme performance; therefore, biphasic systems or reactions in aqueous media are often preferred. mdpi.com The use of reversed micelles has been investigated to facilitate reactions between lipophilic protected amino acids and hydrophilic substrates, though this can introduce complexities related to side reactions and reaction time. mdpi.com

Derivatization Strategies

This compound is a versatile building block that can be further modified to create more complex molecules. Derivatization strategies often focus on transformations of the protected amino acid or subsequent modifications after deprotection.

A key strategy involves the use of palladium-catalyzed cross-coupling reactions to create biarylalanine derivatives. researchgate.net Starting with a protected bromo- or iodophenylalanine derivative, Suzuki-Miyaura coupling with a variety of arylboronic acids can introduce diverse aromatic substituents. This approach has been successfully applied to both L- and D-enantiomers of N-protected 4-bromophenylalanine, yielding a range of biarylalanines in high yield and optical purity under mild aqueous conditions. researchgate.net

Another approach involves the synthesis of α-fluoro-α-amino acid derivatives through photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives. nih.gov This metal-free method uses an organic photocatalyst to generate alkyl radicals that add to the dehydroalanine, followed by fluorination to create the α-fluoro-α-amino acid structure. While distinct from the target compound, this illustrates advanced methods for creating fluorinated amino acid derivatives. The incorporation of fluorinated groups into peptides can also be achieved through the modification of amino acid residues already within a peptide chain. bohrium.com

Modifications at the Carboxyl Terminus

The carboxylic acid moiety of this compound is a primary site for chemical modification, most notably through esterification and amide bond formation. These transformations are fundamental for incorporating this fluorinated amino acid into larger peptide structures or for creating derivatives with altered physicochemical properties.

Esterification: The synthesis of simple alkyl esters, such as methyl or ethyl esters, can be achieved under standard conditions, for instance, by reacting the Cbz-protected amino acid with the corresponding alcohol in the presence of a catalyst like thionyl chloride or by using diazomethane (B1218177) for methylation. These esterified derivatives can serve as protected intermediates in multi-step syntheses.

Amide Bond Formation: The coupling of the carboxyl group with an amine is a critical step in peptide synthesis. This is typically achieved using a variety of coupling reagents to form an activated intermediate that readily reacts with the amino group of another amino acid or amine-containing molecule. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts such as PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.gov For instance, the coupling of a protected D-phenylalanine derivative with 2-morpholinoaniline (B1348958) has been successfully carried out using propanephosphonic acid anhydride (B1165640) (T3P®) in a mixture of ethyl acetate (B1210297) and pyridine at 0 °C, a method known to minimize racemization. nih.gov The choice of coupling reagent and reaction conditions is crucial to ensure high yields and maintain the stereochemical integrity of the chiral center.

A study on the synthesis of phenylalanine amides highlighted the importance of mild coupling conditions to prevent racemization, even for phenylalanine derivatives which are not considered highly susceptible to this side reaction. nih.gov The use of T3P® is advantageous as its byproducts are water-soluble, facilitating purification. nih.gov

Modifications at the Amino Terminus (beyond Cbz deprotection)

Following the removal of the benzyloxycarbonyl (Cbz) protecting group, the liberated primary amine of 2,4,6-Trifluoro-D-Phenylalanine becomes a versatile handle for a range of chemical modifications, including acylation and alkylation, to introduce diverse functionalities.

N-Acylation: The free amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides. For example, the N-acylation of D-phenylalanine with 2-thiophenecarbonyl chloride can be performed to yield the corresponding N-acyl derivative. researchgate.net This reaction is a common strategy to introduce specific moieties that can modulate the biological activity or properties of the parent amino acid.

Acylating AgentReaction ConditionProduct Type
Acid ChloridesBase-mediatedN-Acyl amino acid
AnhydridesNeutral or basicN-Acyl amino acid

N-Alkylation: The introduction of alkyl groups at the amino terminus can be achieved through several methods. Reductive amination, a two-step process involving the formation of an imine with an aldehyde or ketone followed by reduction, is a widely used technique. nih.govwhiterose.ac.ukresearchgate.net Alternatively, direct alkylation with alkyl halides can be employed, although this method may require careful control to avoid over-alkylation. Asymmetric α-alkylation of a glycine Schiff base with substituted benzyl bromides has been demonstrated as a practical route to synthesize unnatural phenylalanine derivatives. nih.gov

Alkylation MethodReagentsProduct Type
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)N-Alkyl amino acid
Direct AlkylationAlkyl Halide, BaseN-Alkyl amino acid

Side-Chain Functionalization (if applicable, e.g., for probes)

The trifluorinated phenyl ring of this compound offers unique opportunities for side-chain functionalization, particularly for the development of molecular probes for imaging and biological studies. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards certain chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the phenyl ring are susceptible to substitution by strong nucleophiles. This reaction, known as nucleophilic aromatic substitution (SNAr), is a powerful tool for introducing a variety of functional groups. mdpi.combeilstein-journals.orgmdpi.comresearchgate.net For instance, polyfluoroarenes can react with thiols, amines, or alkoxides under basic conditions to yield substituted products. This strategy could be employed to attach fluorescent dyes, chelating agents for radiolabeling, or other reporter groups to the phenyl side chain. The regioselectivity of the substitution would depend on the reaction conditions and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a plethora of palladium-catalyzed cross-coupling reactions that could potentially be applied to the trifluorinated phenyl ring. unistra.frnih.govrsc.orgnih.govyoutube.com Reactions like the Suzuki-Miyaura (with boronic acids), Stille (with organotins), and Buchwald-Hartwig (with amines) couplings could enable the formation of carbon-carbon and carbon-heteroatom bonds at the phenyl ring, allowing for the introduction of a wide array of functionalities. While direct C-F bond activation for cross-coupling is challenging, it is an area of active research. rsc.org These methods would be invaluable for creating sophisticated probes with tailored properties.

The development of such functionalized derivatives of this compound holds significant promise for advancing our understanding of biological processes at the molecular level.

Reactivity and Mechanistic Studies of Cbz 2,4,6 Trifluoro D Phenylalanine

Reactivity of the Amino and Carboxyl Groups

The reactivity of Cbz-2,4,6-Trifluoro-D-phenylalanine is primarily centered around the chemistry of its Cbz-protected amino group and its free carboxyl group. These functionalities are the linchpins for its incorporation into larger peptide structures and other molecular scaffolds.

Amide Bond Formation in Peptide Synthesis

The formation of an amide bond is a cornerstone of peptide synthesis, and this compound is designed to participate in this critical reaction. The process generally involves the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amino group of another amino acid. researchgate.net

Commonly used coupling reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts. mdpi.com The reaction mechanism, when using a condensing agent like DCC, typically proceeds through the formation of an O-acylurea intermediate. mdpi.com This reactive intermediate can then directly react with an incoming amine to form the desired peptide bond. mdpi.com

A mechanochemical approach for amide bond formation using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine (B44618) has also been shown to be effective for Cbz-protected α-amino acids, offering an environmentally benign alternative to solution-based methods. rsc.org This method is compatible with the Cbz protecting group and proceeds without significant racemization. rsc.org

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Description
N,N'-Dicyclohexylcarbodiimide (DCC) A widely used carbodiimide (B86325) that facilitates amide bond formation by activating the carboxyl group. mdpi.com
Propanephosphonic acid anhydride (B1165640) (T3P) A versatile coupling reagent used for synthesizing amide bonds. nih.gov
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) A common phosphonium-based reagent for peptide coupling.

Esterification and Hydrolysis Mechanisms

The carboxyl group of this compound can undergo esterification, a reaction that is often employed to protect the C-terminus during peptide synthesis or to create derivatives with altered solubility and pharmacokinetic properties. The esterification is typically acid-catalyzed and involves the nucleophilic attack of an alcohol on the protonated carboxyl group.

Conversely, the hydrolysis of the corresponding esters to regenerate the carboxylic acid can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The stability of the Cbz protecting group is an important consideration during these transformations, as it can be sensitive to certain deprotection conditions. organic-chemistry.org

Influence of Trifluorination on Reactivity

The three fluorine atoms on the phenyl ring of this compound exert a profound influence on its chemical reactivity through a combination of electronic and steric effects.

Inductive Effects on Nucleophilicity/Electrophilicity

Fluorine is the most electronegative element, and its presence on the phenyl ring results in a strong electron-withdrawing inductive effect. This effect significantly decreases the electron density of the aromatic ring. While the primary focus of reactivity is on the amino and carboxyl groups, this electron withdrawal can have subtle, long-range effects. For instance, the acidity of the carboxylic acid proton may be slightly increased compared to its non-fluorinated counterpart.

The Cbz protecting group itself is known to be stable under a variety of conditions but can be removed through methods like catalytic hydrogenation. organic-chemistry.org The electronic nature of the fluorinated ring is unlikely to interfere with standard Cbz deprotection protocols.

Steric Hindrance from Fluorine Atoms

The fluorine atoms at the 2, 4, and 6 positions of the phenyl ring introduce significant steric bulk. This steric hindrance can influence the approach of reagents to the reactive centers of the molecule, potentially affecting reaction rates. In the context of peptide synthesis, the bulky trifluorophenyl group may impact the efficiency of coupling reactions, requiring optimized conditions or more potent coupling reagents to achieve high yields. researchgate.net

Stereochemical Integrity During Reactions

Maintaining the D-configuration at the α-carbon is crucial when incorporating this compound into biologically active peptides. Racemization, the loss of stereochemical purity, is a potential side reaction during peptide coupling, especially with certain activating agents. rsc.org

Studies on similar Cbz-protected amino acids have shown that the choice of coupling method can significantly impact the degree of racemization. rsc.org For example, mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine have been reported to yield dipeptides without detectable racemization. rsc.org It is generally understood that minimizing the lifetime of the activated carboxylic acid intermediate can help to preserve stereochemical integrity. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) during carbodiimide-mediated coupling is a common strategy to suppress racemization.

The stereospecificity of enzymatic reactions involving phenylalanine derivatives has also been explored, highlighting the importance of stereochemistry in biological systems. nih.govnih.gov While not directly a reactivity study of the title compound, this underscores the importance of maintaining its defined stereochemistry.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
N,N'-Dicyclohexylcarbodiimide (DCC)
2,4,6-Trichloro-1,3,5-triazine
Triphenylphosphine
Propanephosphonic acid anhydride (T3P)
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

Retention of Chirality at the Alpha-Carbon

The stereochemical integrity of the alpha-carbon is a critical consideration in peptide synthesis and the preparation of chiral derivatives. For N-protected amino acids like this compound, the risk of racemization at the alpha-carbon is a well-recognized challenge, particularly during the activation of the carboxyl group for peptide bond formation.

The mechanism of racemization typically involves the formation of a planar, achiral enolate or an oxazolone (B7731731) intermediate. The electron-withdrawing trifluorinated phenyl ring in this compound is expected to increase the acidity of the alpha-proton, potentially making the compound more susceptible to base-mediated enolization and subsequent racemization compared to its non-fluorinated counterpart.

However, the use of appropriate coupling reagents and reaction conditions can effectively minimize racemization. Reagents that promote rapid peptide bond formation without the accumulation of highly reactive, racemization-prone intermediates are preferred. For instance, the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) based activators in conjunction with a carbodiimide can suppress racemization by forming less reactive activated esters.

While specific studies on the racemization of this compound are not extensively documented in the reviewed literature, general principles of peptide chemistry suggest that careful control of base concentration, temperature, and the choice of coupling strategy are paramount to preserving the D-configuration at the alpha-carbon.

Diastereoselectivity in Derivative Formation

When this compound is reacted with another chiral molecule to form a derivative, the formation of diastereomers is possible. The inherent chirality of the D-phenylalanine backbone, coupled with the steric and electronic influence of the trifluorinated phenyl ring, can direct the stereochemical outcome of such reactions.

The diastereoselectivity of these reactions is influenced by several factors:

Steric Hindrance: The bulky Cbz protecting group and the trifluorophenyl group can create a specific chiral environment around the reacting centers, favoring the approach of the incoming reagent from a particular direction.

Electronic Effects: The electron-withdrawing nature of the trifluorophenyl ring can influence the transition state geometry and energy, thereby affecting the diastereomeric ratio of the products.

Reaction Conditions: The choice of solvent, temperature, and catalyst can all play a significant role in controlling the diastereoselectivity of the reaction.

For example, in peptide coupling reactions where this compound is coupled to another chiral amino acid, the resulting dipeptide will exist as a pair of diastereomers. The ratio of these diastereomers will depend on the coupling method and the nature of the other amino acid. While specific data on the diastereoselectivity of this compound in derivative formation is limited in the available literature, studies on similar fluorinated amino acids suggest that high levels of diastereoselectivity can be achieved with careful optimization of reaction parameters. nih.govnih.govnih.gov

Stability and Degradation Pathways

The stability of this compound under various conditions is a crucial factor for its storage, handling, and application in multi-step syntheses. The presence of the Cbz protecting group and the trifluorinated phenyl ring imparts specific stability characteristics and potential degradation pathways.

Chemical Stability Under Various Conditions

The Cbz (benzyloxycarbonyl) protecting group is known for its relative stability under a range of conditions, which contributes to its widespread use in peptide synthesis. wordpress.com However, its stability is not absolute and can be influenced by pH and temperature.

Table 1: General Stability of Cbz-Protected Amino Acids

ConditionStability of Cbz GroupPotential Outcome
Acidic (e.g., TFA, HBr/AcOH) Generally stable to mild acids at room temperature. Labile to strong acids, especially at elevated temperatures.Deprotection
Basic (e.g., NaOH, piperidine) Generally stable to mild and strong bases at room temperature.Hydrolysis of the ester linkage is possible under harsh conditions.
Catalytic Hydrogenation LabileDeprotection to yield the free amine.
Elevated Temperatures Susceptible to thermal degradation.Decomposition. nih.govnih.gov

Potential for Side Reactions (e.g., cyclization, rearrangements)

Aside from racemization and deprotection, this compound can potentially undergo other side reactions, particularly when the carboxyl group is activated.

One common side reaction for activated N-protected amino acids is the formation of a 2,5-diketopiperazine (DKP) if the C-terminus is an ester or if it is coupled to a second amino acid. This intramolecular cyclization is particularly favorable for dipeptide esters.

Another potential side reaction is the cyclization to form an oxazolone , which, as mentioned earlier, is a key intermediate in the racemization process. The formation of the oxazolone is promoted by activating agents used in peptide synthesis.

Rearrangements of the trifluorophenyl ring are generally not expected under standard synthetic conditions due to the high stability of the aromatic system. However, gas-phase studies of protonated phenylalanine derivatives have shown that rearrangements and cyclization reactions can occur under high-energy conditions, such as those found in mass spectrometry. researchgate.net These studies provide insights into the intrinsic reactivity of the molecule, even if such pathways are not prevalent in solution-phase chemistry.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Peptides and Peptidomimetics

The incorporation of Cbz-2,4,6-Trifluoro-D-Phenylalanine into peptide sequences is a key strategy for developing novel peptidomimetics with enhanced therapeutic potential. This is primarily achieved through well-established peptide synthesis methodologies.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of peptide chains on a solid support. nih.govwikipedia.org The use of this compound in SPPS, while less common than its Fmoc-protected counterpart, is feasible within the Boc/Bzl protection strategy. wikipedia.orgpeptide.com In this approach, the N-terminal amine is temporarily protected by a Boc group, which is cleaved by acid, while the C-terminal carboxyl group is anchored to the resin. wikipedia.org The Cbz group on the D-phenylalanine derivative would typically be removed during the final cleavage from the resin with strong acids like HF. peptide.com

The key steps for incorporating this compound via Boc-SPPS are:

Resin Loading: The C-terminal amino acid of the target peptide is attached to a suitable resin.

Deprotection: The Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA). wikipedia.org

Coupling: The free amino group of the resin-bound amino acid is then coupled to the carboxyl group of the incoming this compound, which has been activated with a coupling reagent.

Repetition: The deprotection and coupling steps are repeated to elongate the peptide chain.

Cleavage: Finally, the completed peptide is cleaved from the solid support, and all protecting groups, including the Cbz group, are removed.

A traceless triazene (B1217601) linker strategy has also been reported for the solid-phase synthesis of phenylalanine-containing peptides, offering an alternative method for anchoring and subsequent cleavage. nih.govnih.gov

Parameter Description Typical Conditions/Reagents
Synthesis Strategy Boc/Bzl Solid-Phase Peptide SynthesisBoc protection for N-terminus, benzyl-based side-chain protection
Resin Polystyrene-based resins (e.g., Merrifield resin)Swollen in a suitable solvent like Dichloromethane (DCM)
Coupling Reagents Carbodiimides (e.g., DCC, DIC), Phosphonium (B103445) salts (e.g., PyBOP)Often used with additives like HOBt to reduce side reactions
Boc Deprotection AcidolysisTrifluoroacetic acid (TFA) in DCM
Final Cleavage Strong acidolysisAnhydrous Hydrogen Fluoride (B91410) (HF)

Table 1: General Parameters for SPPS Incorporation of Cbz-Protected Amino Acids

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for large-scale synthesis and the preparation of shorter peptides or peptide fragments. wikipedia.org The Cbz protecting group was historically a cornerstone of solution-phase synthesis. nih.gov

A notable strategy for solution-phase synthesis involving a Cbz-protected amino acid is the use of a reversed micellar system. For instance, the non-enzymatic synthesis of a dipeptide, Cbz-Phe-Leu, was successfully carried out in a system composed of a surfactant (AOT), isooctane, and a condensing agent (DCC). mdpi.com This method allows for the coupling of a lipophilic Cbz-protected amino acid with a hydrophilic amino acid. mdpi.com The yield of such reactions can be optimized by controlling parameters like pH and water content. mdpi.com

Parameter Description Reported Conditions for Cbz-Phe-Leu Synthesis
Reaction System Reversed Micellar SystemAOT/isooctane
Condensing Agent Carbodiimide (B86325)N,N'-dicyclohexylcarbodiimide (DCC)
Reactants Lipophilic protected amino acid and hydrophilic amino acidCbz-L-phenylalanine and L-leucine
Optimal pH pH 5A partially cationic form of leucine (B10760876) was found to be favorable.
Maximum Yield 0.565 at 80 hoursUnder optimized conditions.

Table 2: Solution-Phase Synthesis of a Cbz-Protected Dipeptide mdpi.com

The introduction of D-amino acids, such as D-phenylalanine, is a well-established strategy for inducing specific secondary structures, like β-turns, in peptides. nih.govresearchgate.net These turns can pre-organize a peptide's backbone, which is particularly advantageous for cyclization. nih.govnih.gov The trifluorophenyl group of this compound can further influence the conformational preferences of the peptide through steric and electronic interactions. The incorporation of such unnatural amino acids expands the chemical space available for designing peptides with defined three-dimensional structures. nih.gov

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases. nih.govfrontiersin.org The incorporation of D-amino acids is a powerful strategy to enhance proteolytic stability, as proteases are highly specific for L-amino acids. nih.govfrontiersin.orgnih.gov Peptides containing D-amino acid substitutions have shown significantly increased resistance to enzymatic degradation by proteases like trypsin and in serum. nih.gov

While the effect of side-chain fluorination on proteolytic stability is not always straightforward and can be dependent on the specific enzyme and the position of the fluorine atoms, the combination of a D-amino acid with a trifluorinated side chain in this compound is expected to confer a high degree of resistance to proteolysis. nih.govnih.gov

Use in Complex Molecular Architecture Construction

Beyond peptides, unnatural amino acids like this compound are valuable building blocks for the synthesis of more complex molecular architectures. nih.govsciencedaily.com These can include peptidomimetics, where the peptide backbone is altered, or natural product analogs. The ability to introduce a trifluorinated D-phenylalanine moiety allows for the precise tuning of a molecule's properties, such as its lipophilicity and binding interactions. While specific examples of the use of this compound in the total synthesis of complex natural products are not widely reported, the general utility of unnatural amino acids in this field is well-established. nih.govspringernature.com

Non-Peptidic Scaffolds Derived from Amino Acids

While specific examples detailing the use of this compound in the synthesis of non-peptidic scaffolds are not extensively documented in publicly available literature, the principles of using amino acids for this purpose are well-established. Amino acids serve as versatile starting materials for the construction of complex, non-peptidic frameworks that are of significant interest in medicinal chemistry. These scaffolds can mimic or disrupt biological interactions and provide a three-dimensional diversity that is crucial for drug discovery. For instance, fluorinated amino acids are known to be incorporated into various peptide and protein materials, influencing their self-assembly into nano- and micro-hierarchical structures such as spherical particles, fibrous assemblies, and cylindrical scaffolds. nih.gov The unique electronic properties of the trifluorinated phenyl ring in this compound could be exploited to direct the formation of novel supramolecular structures or to impart specific physical and biological properties to the resulting non-peptidic scaffolds. The synthesis of tripeptides incorporating new fluorinated heterocyclic hydrazino acids based on the tetrahydropyridazine scaffold has been described, showcasing the utility of fluorinated amino acids in creating unique peptide-based structures. beilstein-journals.orgresearchgate.net

Asymmetric Synthesis of Heterocycles

Chiral amino acids are widely recognized as invaluable starting materials for the asymmetric synthesis of heterocyclic compounds. mdpi.combeilstein-journals.org Their stereochemical integrity and multiple functional groups allow for the construction of enantiomerically pure heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules. Although direct examples of this compound in this context are not readily found, the synthesis of chiral trifluoromethyl-containing heterocyclic amino acids has been reported through methods like asymmetric Michael additions. nih.gov Furthermore, the synthesis of fluorinated and fluoroalkylated heterocycles containing sulfur via cycloaddition reactions highlights the diverse reactivity of fluorinated building blocks. nih.gov The trifluorinated phenyl moiety of this compound could be incorporated into heterocyclic systems to enhance their biological activity or to serve as a reporter group for analytical studies. For example, the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-l-phenylalanine has been achieved, demonstrating the utility of fluorinated phenylalanines in creating photoactive analogs for biological studies. nih.gov

Development of Probes for Chemical Biology Research

The introduction of fluorine atoms into amino acids provides a powerful tool for chemical biology research, primarily due to fluorine's unique nuclear magnetic resonance (NMR) properties and its minimal steric footprint.

Fluorinated Amino Acids as NMR Probes

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for studying protein structure, dynamics, and interactions. nih.govnih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, and its chemical shift is exquisitely sensitive to the local chemical environment. Since biological systems are essentially devoid of fluorine, the introduction of a fluorinated amino acid like 2,4,6-Trifluoro-D-Phenylalanine provides a "clean" spectroscopic window, free from background signals.

The trifluoromethyl group is a particularly popular ¹⁹F NMR reporter due to the signal enhancement from three equivalent fluorine atoms. nih.gov While this compound itself contains a trifluorophenyl group, the principles of using fluorinated amino acids as NMR probes are directly applicable. These probes can be incorporated site-specifically into proteins, allowing researchers to monitor conformational changes upon ligand binding, protein-protein interactions, or changes in the protein's environment. mdpi.com

Application in Imaging and Labeling Technologies (e.g., ¹⁹F NMR, ¹⁸F PET)

The utility of fluorinated amino acids extends to in vivo imaging techniques. The positron-emitting isotope of fluorine, ¹⁸F, is a cornerstone of Positron Emission Tomography (PET), a powerful non-invasive imaging modality used in clinical diagnostics and preclinical research. While specific studies on ¹⁸F-labeled this compound are not available, the synthesis of other ¹⁸F-labeled phenylalanine analogs for PET imaging of tumors is well-documented. nih.govbeilstein-journals.org These tracers can exploit the increased amino acid metabolism of cancer cells for imaging purposes. The development of practical and reliable syntheses for precursors of ¹⁸F-labeled compounds is a critical area of research. nih.gov Given the interest in fluorinated amino acids for PET, this compound represents a potential candidate for the development of novel ¹⁸F-based imaging agents.

The table below summarizes various fluorinated amino acids and their applications in NMR and PET, illustrating the potential of this compound in these fields.

Fluorinated Amino AcidApplicationTechniqueReference
Trifluoromethyl-l-phenylalanineMonitoring protein conformational changes and interactions¹⁹F NMR mdpi.com
4-F-PheProbing conformational changes in proteins¹⁹F NMR nih.gov
6-F-TrpStudying protein structure and dynamics¹⁹F NMR nih.gov
2-[¹⁸F]-fluoro-ʟ-phenylalanineMolecular imaging¹⁸F PET nih.gov

Probing Protein-Protein Interactions

Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. Fluorinated amino acids have emerged as valuable tools for studying these interactions. rsc.org The incorporation of a fluorinated amino acid at the interface of a protein complex can provide a sensitive ¹⁹F NMR signal that reports on the binding event. Changes in the chemical shift, line width, or relaxation properties of the ¹⁹F signal upon complex formation can provide information on the binding affinity, kinetics, and the local environment of the probe.

While specific studies employing this compound for this purpose have not been identified, the general methodology is well-established. The trifluorinated phenyl ring of this amino acid would offer a strong and sensitive ¹⁹F NMR signal, making it a potentially powerful probe for quantifying and characterizing PPIs.

Studies on Biosynthetic Pathways

The study of biosynthetic pathways often involves the use of labeled precursors to trace the flow of atoms through a metabolic network. While there is no direct evidence of this compound being used to study biosynthetic pathways, the general approach of using labeled amino acids is common. For example, the biosynthesis of 2-phenylethanol (B73330) from phenylalanine has been studied using labeled precursors. nih.govresearchgate.net In principle, isotopically labeled versions of this compound could be synthesized and used to investigate the metabolism of this non-natural amino acid or to probe the substrate specificity of enzymes involved in aromatic amino acid pathways.

Contributions to Catalysis

The unique stereoelectronic properties of this compound render it a valuable chiral building block in the development of novel catalysts for asymmetric synthesis. The presence of the trifluorinated phenyl ring significantly influences the catalytic environment, leading to enhanced selectivity and reactivity in various chemical transformations.

Peptide-Based Catalysts

The incorporation of this compound into peptide scaffolds has emerged as a promising strategy for creating effective organocatalysts. These peptide-based catalysts leverage the defined three-dimensional structure of the peptide backbone to create a chiral microenvironment around the catalytic site. The trifluoromethyl groups on the phenyl ring of the phenylalanine analog play a crucial role in modulating the catalyst's properties.

Research has shown that peptides containing fluorinated phenylalanine derivatives can act as catalysts in oxidation reactions. For instance, a peptide-based trifluoromethyl ketone derived from a phenylalanine analogue has demonstrated good catalytic properties in the epoxidation of olefins, achieving high enantiomeric ratios and good yields. nih.gov The synthesis of such catalysts often involves the incorporation of the fluorinated amino acid into a peptide scaffold using standard coupling reagents like HCTU. nih.gov The presence of fluorine can enhance the catalyst's stability and favorably adjust its function, including improved substrate selectivity. nih.gov

The introduction of fluorine atoms can modulate various properties of the amino acid, including its acidity, basicity, hydrophobicity, and conformation. nih.gov These modifications, in turn, influence the catalytic activity of the resulting peptide. For example, the strong electron-withdrawing nature of the fluorine atoms can impact the acidity of nearby protons and the nucleophilicity of adjacent functional groups, thereby affecting the catalytic mechanism.

While the direct use of this compound in peptide catalysts is a specific area of ongoing research, the broader field of using fluorinated phenylalanines in peptide-based catalysis provides a strong foundation for its potential. nih.govnih.gov The synthesis of peptides containing fluorinated amino acids is well-established, often utilizing standard solid-phase or solution-phase peptide synthesis techniques. researchgate.netmdpi.com

Table 1: Examples of Peptide-Based Catalysis Incorporating Phenylalanine Analogs

Catalyst Type Reaction Key Findings Reference
Peptide-trifluoromethyl ketone Olefin epoxidation Achieved up to 91:9 enantiomeric ratio with 10 mol% catalyst. nih.gov nih.gov

Chiral Ligands for Asymmetric Reactions

Beyond its role in peptide catalysts, this compound and its derivatives serve as valuable precursors for the synthesis of chiral ligands for asymmetric metal-catalyzed reactions. The fluorinated phenyl group can impart unique steric and electronic properties to the ligand, which in turn influences the stereochemical outcome of the catalyzed reaction.

The development of chiral ligands containing fluorinated motifs has been a significant area of research in asymmetric catalysis. rsc.org Fluorine's high electronegativity can create unique non-covalent interactions within the transition state, such as dipole-dipole and lone pair-π interactions, which can enhance enantioselectivity. The steric bulk of the trifluoromethyl groups can also create a well-defined chiral pocket around the metal center, effectively discriminating between the two prochiral faces of a substrate.

While specific examples detailing the use of ligands derived directly from this compound are not extensively documented in readily available literature, the synthesis of chiral ligands from other fluorinated amino acids is a well-established field, providing a clear precedent. nih.govchemrxiv.orgbioorganica.com.ua For example, chiral Ni(II) complexes with ligands derived from fluorinated amino acids have been successfully used for the asymmetric synthesis of other amino acids. nih.govchemrxiv.org These methods often achieve high enantiomeric excess and yields.

The synthesis of such chiral ligands typically involves the modification of the amino acid's carboxyl and amino groups to introduce coordinating moieties that can bind to a metal center. The resulting ligand can then be complexed with a variety of transition metals, such as palladium, rhodium, or copper, to generate a chiral catalyst for reactions like hydrogenations, alkylations, and Diels-Alder reactions. wikipedia.org

Table 2: Asymmetric Reactions Using Chiral Ligands Derived from Amino Acids

Reaction Type Ligand Type Metal Enantiomeric Excess (ee) Reference
Asymmetric Alkylation Cinchona alkaloid derived Phase-Transfer High researchgate.net
Asymmetric Monofluorination Chiral Pd-enolate Palladium Not specified nih.gov

The continued exploration of this compound as a building block for chiral ligands holds significant promise for the development of highly efficient and selective catalysts for a wide range of asymmetric transformations.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of Cbz-2,4,6-Trifluoro-D-Phenylalanine in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's structure and dynamics.

¹⁹F NMR for Monitoring Fluorine Environment and Reactivity

Fluorine-19 (¹⁹F) NMR is particularly informative for studying fluorinated compounds due to the nucleus's 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local electronic environment. biophysics.orgwikipedia.org The large chemical shift dispersion of ¹⁹F NMR, which spans approximately 800 ppm, typically allows for the clear resolution of signals for each unique fluorine atom within a molecule. wikipedia.org

For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C2, C4, and C6 positions of the phenyl ring. The precise chemical shifts are highly sensitive to changes in the surrounding environment, making ¹⁹F NMR an excellent probe for studying protein-ligand interactions, conformational changes, and folding dynamics. biophysics.orgeurekaselect.comacs.org The introduction of fluorine can modulate properties such as hydrophobicity, acidity, and conformation. nih.gov The chemical shifts for aromatic fluorine atoms typically appear in the +80 to +170 ppm range relative to neat CFCl₃. ucsb.edu

The reactivity and local environment of each fluorine atom can be monitored by observing changes in their respective chemical shifts. For example, the formation of a complex with another molecule would likely induce significant perturbations in the chemical shifts of the fluorine nuclei involved in or near the interaction interface. biophysics.org

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges

Type of Compound Chemical Shift Range (ppm) relative to CFCl₃
Ar-F +80 to +170
-CF₃ +40 to +80
-CF₂- +80 to +140
>CF- +140 to +250

This table presents typical chemical shift ranges and is for illustrative purposes. ucsb.edu

¹H and ¹³C NMR for Structural Elucidation

¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the carbon-hydrogen framework of this compound. The spectra provide information on the number and type of protons and carbons, their connectivity, and their chemical environments.

In the ¹H NMR spectrum, characteristic signals are expected for the protons of the amino acid backbone (α-H, N-H), the benzylic protons (β-CH₂), the aromatic ring, and the carbamoyl (B1232498) (Cbz) protecting group. The aromatic region would be simplified compared to non-fluorinated phenylalanine, showing signals for the two remaining protons at the C3 and C5 positions. These protons would exhibit coupling to the adjacent fluorine atoms (³JH-F).

Similarly, the ¹³C NMR spectrum will show distinct resonances for the carbonyl, α-carbon, β-carbon, and the carbons of the Cbz group. The aromatic region will be particularly informative, with the signals for the fluorinated carbons (C2, C4, C6) appearing as doublets due to one-bond carbon-fluorine coupling (¹JC-F), which is typically large. The signals for the non-fluorinated carbons (C1, C3, C5) will also be affected by two- and three-bond couplings to fluorine (²JC-F, ³JC-F).

By comparing the spectra to that of the non-fluorinated analogue, N-Cbz-D-Phenylalanine, the significant influence of the electron-withdrawing fluorine atoms on the chemical shifts can be observed. chemicalbook.com

Table 2: Comparison of ¹H NMR Chemical Shifts (Illustrative)

Proton N-Cbz-D-Phenylalanine (in DMSO-d6) Shift (ppm) chemicalbook.com Expected Shift Range for this compound (ppm)
Aromatic (Cbz & Phe) 7.21 - 7.67 7.0 - 8.0
Benzylic (Cbz) 4.97 - 4.98 5.0 - 5.2
α-CH 4.19 4.2 - 4.5
β-CH₂ 2.84 - 3.68 2.9 - 3.8

This table provides known data for the non-fluorinated analog chemicalbook.com and illustrative expected ranges for the fluorinated compound.

2D NMR Techniques for Conformational Analysis

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for determining the three-dimensional conformation of the molecule in solution.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the aliphatic and aromatic regions. hmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds, helping to piece together the molecular structure and assign quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY and its heteronuclear variant, ¹H-¹⁹F HOESY, are crucial for conformational analysis. These experiments detect through-space interactions between nuclei that are close to each other (typically <5 Å). biophysics.org Correlations between the Cbz protons and the phenyl ring protons, or between the α-proton and the side-chain protons, can define the torsional angles and thus the preferred conformation of the molecule in solution. eurekaselect.com

These advanced NMR methods, when used in combination, provide detailed structural restraints for building accurate 3D models of this compound. mdpi.com

X-ray Crystallography of Derivatives and Conjugates

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, offering an unparalleled view of molecular conformation and the intricate network of intermolecular interactions that dictate crystal packing. nih.gov While a crystal structure for this compound itself is not publicly available, analysis of related fluorinated molecules and Cbz-protected amino acids allows for a detailed prediction of its solid-state characteristics. researchgate.netsoton.ac.uk

Elucidation of Solid-State Conformation

The solid-state conformation of this compound is determined by the interplay of steric and electronic effects. The bulky Cbz protecting group and the trifluorinated phenyl ring will impose significant constraints on the torsional angles of the molecule. Studies on similar molecules show that fluorination can have a striking effect on conformational preferences when compared to their hydrocarbon analogues. soton.ac.uk

The key dihedral angles (φ, ψ, and χ) that define the peptide backbone and side-chain conformation can be precisely determined from the crystallographic data. It is expected that the molecule will adopt a conformation that minimizes steric clashes while optimizing favorable intermolecular interactions. The conformation of the Cbz group itself, relative to the amino acid backbone, is also a critical feature that would be elucidated.

Analysis of Intermolecular Interactions

The crystal packing of this compound derivatives is governed by a variety of intermolecular forces.

Hydrogen Bonding: The N-H group of the carbamate (B1207046) and the carboxylic acid moiety are strong hydrogen bond donors, while the carbonyl oxygens of both the carbamate and the carboxylic acid are strong acceptors. These groups are expected to form a robust network of hydrogen bonds, often leading to the formation of dimers or extended chains, which are common motifs in the crystal structures of amino acids. nih.gov

Aromatic Interactions: The trifluorinated phenyl ring can engage in π-π stacking interactions. However, the introduction of highly electronegative fluorine atoms alters the quadrupole moment of the aromatic ring, often favoring offset-stacked or edge-to-face arrangements over the face-to-face stacking seen in non-fluorinated aromatics. nih.govresearchgate.net

Fluorine-Involving Interactions: The fluorine atoms can participate in various weak interactions, including C-H···F-C and C-F···F-C contacts. While often considered weak, these interactions can collectively contribute to the stability of the crystal lattice. acs.orgunifr.ch The electrostatic potential of the fluorinated ring, with a partial positive charge at the center, can lead to repulsive interactions with protons on the edge of an adjacent aromatic ring but attractive interactions with an electron-rich π-system. nih.govresearchgate.net

Analysis of these interactions provides a detailed understanding of the forces driving the self-assembly of the molecule into a crystalline solid. rsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), serves as a critical analytical method for verifying the stereochemical integrity of this compound. Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light. A pure sample of the D-enantiomer will produce a distinct CD spectrum, which is approximately equal in magnitude but opposite in sign to the spectrum of its corresponding L-enantiomer. researchgate.net The presence of the L-enantiomer as a contaminant would result in a diminished CD signal intensity. This characteristic allows for the sensitive detection and quantification of enantiomeric impurity. researchgate.netnih.gov The absolute configuration of the amino acid can be unequivocally assigned by comparing its experimental CD spectrum to a known reference standard. nih.govnih.gov

Circular Dichroism is also highly sensitive to the conformational dynamics of chiral molecules in solution. nih.gov The three-dimensional structure of this compound is influenced by factors such as the steric hindrance from the bulky benzyloxycarbonyl (Cbz) protecting group and the electronic properties of the trifluorinated phenyl ring. Changes in solvent polarity, pH, or temperature can alter the intramolecular interactions, leading to shifts in the molecule's conformational equilibrium. These shifts are reflected in the CD spectrum, providing valuable insights into the molecule's preferred spatial arrangements in different environments. nih.govresearchgate.net For instance, the formation of intramolecular hydrogen bonds or specific aggregation states can induce significant changes in the observed CD pattern. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, making it possible to determine the elemental formula of the analyte. nih.gov The exact mass measurement provided by HRMS can confirm the presence of all constituent atoms, including the three fluorine atoms, and verify the successful installation of the Cbz protecting group. This level of accuracy allows for clear differentiation of the target compound from potential byproducts or impurities with the same nominal mass. acs.org

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound This interactive table provides the calculated exact masses for common adducts of the target compound.

Ion Species Chemical Formula Theoretical m/z
[M+H]⁺ C₁₇H₁₅F₃NO₄⁺ 382.0948

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. nih.govnih.gov In an MS/MS experiment, the protonated or deprotonated molecule of this compound (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). unito.it The resulting fragment ions (product ions) are then analyzed, providing a "fingerprint" spectrum that is characteristic of the molecule's structure. researchgate.net For Cbz-protected amino acids, common fragmentation pathways include the neutral loss of components of the Cbz group and cleavages along the amino acid backbone. unito.itorganic-chemistry.org Analyzing these specific fragmentation patterns helps to confirm the connectivity of the trifluorophenylalanine core and the Cbz protecting group. unito.itucsd.edu

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for both the purification of this compound and the assessment of its chemical and stereochemical purity. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. sigmaaldrich.com For purity analysis, a reversed-phase column (like a C18 column) is typically used to separate the target compound from any synthetic precursors or byproducts.

To determine the enantiomeric purity, a specialized technique called chiral chromatography is required. libretexts.orgnih.govntu.edu.sg This is most often achieved by using a chiral stationary phase (CSP) in an HPLC system. ntu.edu.sgyoutube.com The chiral stationary phase interacts differently with the D- and L-enantiomers, causing them to travel through the column at different rates and thus be separated. khanacademy.org This direct method allows for the accurate quantification of each enantiomer in a mixture, ensuring the final product meets the required stereochemical specifications. libretexts.orgyoutube.com

Table 2: Compound Names Mentioned

Compound Name
This compound
L-enantiomer
D-enantiomer
Cbz-protected amino acids

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling is essential for predicting the three-dimensional structure and dynamic behavior of fluorinated amino acids. The introduction of multiple fluorine atoms, as in Cbz-2,4,6-Trifluoro-D-Phenylalanine, significantly alters the molecule's conformational preferences compared to its non-fluorinated counterpart.

Computational methods are employed to predict the most stable, low-energy conformations of fluorinated phenylalanine derivatives. The conformational space of such molecules can be systematically explored using specialized software and semi-empirical methods. mpg.deresearchgate.net For instance, studies on related fluorinated phenylalanines have utilized the CREST (Conformer-Rotamer Ensemble Sampling Tool) program combined with the GFN2-xTB semi-empirical method to identify potential low-energy structures. mpg.deresearchgate.net Following the initial exploration, the most stable conformers are typically subjected to higher-level geometry optimization and frequency calculations using Density Functional Theory (DFT) to refine their structures and relative energies. mpg.deresearchgate.net For the Cbz-protected form, a key conformational feature is the orientation of the phenyl ring of the Cbz group, which is generally not co-planar with the carbamate (B1207046) moiety. total-synthesis.com

Table 1: Computational Methods in Conformational Analysis

Method/Tool Application Reference
CREST (Conformer-Rotamer Ensemble Sampling Tool) Exploration of conformational space mpg.de, researchgate.net
GFN2-xTB Semi-empirical quantum mechanical method for initial energy ranking mpg.de, researchgate.net
Density Functional Theory (DFT) High-level geometry optimization and frequency calculations researchgate.net

The introduction of fluorine atoms into the phenylalanine side chain has a profound effect on its properties, which in turn influences the conformational space. nih.gov Fluorine is the most electronegative element, and its substitution onto the phenyl ring alters the molecule's geometry, hydrophobicity, and non-covalent interaction potential. nih.gov The strong carbon-fluorine bond and the size of fluorine, which is only slightly larger than hydrogen, allow for substitution with minor steric changes but significant electronic redistribution. nih.govnih.gov This modification can influence protein folding and stability when the amino acid is incorporated into a peptide chain. nih.gov Studies on fluorinated phenylalanine dimers show that the number and position of fluorine atoms directly affect the interactions and resulting structures. researchgate.net Specifically, the trifluorination at the 2, 4, and 6 positions creates a unique electronic environment that governs its preferred orientation and interactions with other molecules.

Electronic Structure Calculations

Electronic structure calculations reveal how the distribution of electrons within this compound dictates its chemical properties and reactivity.

Trifluorination of the phenyl ring leads to a significant perturbation of the electron density. The high electronegativity of the fluorine atoms causes a strong inductive withdrawal of electron density from the aromatic system. researchgate.netlibretexts.org This reduction is a key feature of polyfluorinated aromatic rings. researchgate.net Computational analysis via methods like DFT can map the electrostatic potential, visualizing the electron-poor nature of the fluorinated ring. This electron withdrawal affects the ring's ability to participate in aromatic interactions, such as cation-π interactions. researchgate.netnih.gov

The inductive effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond. libretexts.org In this compound, the three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) on the benzene (B151609) ring. libretexts.orgnumberanalytics.com This effect deactivates the ring, making it significantly less nucleophilic than unsubstituted benzene. libretexts.org

The impact of this effect can be quantified by calculating its influence on interaction energies. Increasing the number of fluorine substitutions on the phenyl ring leads to a linear decrease in the electrostatic potential available for π-interactions. nih.gov For example, studies have estimated that while native phenylalanine has a cation-π binding potential of 100%, a tri-fluorinated phenylalanine derivative retains only about 40-60% of that potential, depending on the specific cation involved. nih.gov This demonstrates a substantial reduction in the ring's ability to engage in this type of non-covalent bonding, a direct consequence of the inductive effects of trifluorination.

Table 2: Estimated Effect of Fluorination on Cation-π Binding Potential

Phenylalanine Analog Estimated Cation-π Binding Potential (Relative to Phe) Reference
Phenylalanine (Phe) ~100% nih.gov
Tri-fluoro Phenylalanine ~40-60% nih.gov
Penta-fluoro Phenylalanine ~12-34% nih.gov

Reaction Mechanism Modeling

Modeling reaction mechanisms involving this compound primarily concerns the reactivity of the N-Cbz (benzyloxycarbonyl) protecting group. The Cbz group is a carbamate used to protect amines during chemical synthesis, particularly in peptide chemistry. total-synthesis.com

The most common reaction modeled for Cbz-protected amines is the deprotection step. One of the primary methods for Cbz group removal is hydrogenolysis. total-synthesis.com The mechanism involves the use of molecular hydrogen (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.comorganic-chemistry.org The reaction proceeds via the reductive cleavage of the benzylic C-O bond. This process releases toluene (B28343) and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com

Alternatively, the Cbz group can be cleaved under harsh acidic conditions, such as with HBr in acetic acid. total-synthesis.com The mechanism involves protonation of the carbamate oxygen, followed by an Sₙ2-type attack by a bromide ion on the benzylic carbon, again releasing toluene and the carbamic acid intermediate. total-synthesis.com Computational modeling can be used to determine the transition states and activation energies for these deprotection pathways, providing a deeper understanding of the reaction kinetics and conditions required. Furthermore, the N-Cbz protected amino acid itself can be a reactant, for instance, in peptide bond formation where the carboxylic acid is activated to react with another amine. missouri.edursc.org

Transition State Analysis for Key Transformations

The synthesis of enantiomerically pure amino acids like this compound often involves stereoselective reactions, with asymmetric hydrogenation being a prominent method. In a typical synthesis, a prochiral enamide precursor, such as a Cbz-protected dehydro-2,4,6-trifluorophenylalanine, is hydrogenated using a chiral catalyst.

Computational chemists employ quantum mechanics, particularly Density Functional Theory (DFT), to model the entire catalytic cycle of such a reaction. The primary goal is to locate and characterize the transition states for the key bond-forming steps. By modeling the interaction between the substrate and the chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand), researchers can map out the potential energy surface of the reaction.

This analysis involves:

Identifying Intermediates: Modeling the stable structures formed as the substrate binds to the catalyst.

Locating Transition States: Finding the highest energy point along the reaction coordinate that connects the intermediates to the product. This structure is critical as its energy determines the reaction rate.

Calculating Energy Barriers: The energy difference between the reactant-catalyst complex and the transition state, known as the activation energy, is calculated. A lower activation energy indicates a more favorable reaction pathway. For a complex, multi-step reaction, identifying the rate-determining step (the one with the highest energy barrier) is a key objective.

For the synthesis of this compound, this analysis would focus on the hydrogen delivery step, revealing how the chiral ligand environment dictates the face of the double bond to which hydrogen is added.

Rationalization of Stereoselectivity

The preference for the formation of the D-isomer over the L-isomer is a question of stereoselectivity, which can be explained computationally. The origin of enantioselectivity lies in the energy difference between the two diastereomeric transition states: one leading to the D-product and the other to the L-product.

Using DFT, researchers can construct detailed 3D models of both competing transition states. The analysis focuses on the non-covalent interactions (steric hindrance, hydrogen bonds, electronic interactions) between the substrate and the chiral catalyst in each transition state.

Pro-D Pathway: The transition state leading to the D-enantiomer is modeled.

Pro-L Pathway: The transition state leading to the L-enantiomer is modeled.

The calculated energies of these two structures allow for a quantitative prediction of the enantiomeric excess (ee). The lower-energy transition state corresponds to the major product. For this compound, a successful computational model would show that the transition state leading to the D-isomer is significantly lower in energy. This energy difference (ΔΔG‡) can be directly related to the expected product ratio through the Eyring equation. Such studies have been used to explain the stereochemical outcome of asymmetric reactions, including aldol (B89426) reactions for synthesizing chiral amino acids, where DFT calculations of the transition state successfully rationalized the formation of the syn-product. rsc.org Enzymatic routes using Phenylalanine Ammonia (B1221849) Lyase (PAL) mutants have also been developed to favor the synthesis of D-phenylalanine derivatives, and computational modeling can similarly be used to understand the substrate binding in the enzyme's active site that leads to this selectivity. nih.gov

Table 1: Hypothetical DFT Energy Data for Stereoselectivity Analysis
Transition State PathwayCalculated Relative Free Energy (ΔΔG‡)Predicted Major ProductRationale
Pro-D Isomer0.0 kcal/molD-IsomerThe transition state leading to the D-isomer is energetically favored due to optimal steric and electronic interactions within the chiral catalyst pocket, leading to a lower activation barrier.
Pro-L Isomer+2.5 kcal/mol

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide insight into its dynamic behavior and its interactions with its environment, such as solvents or biological macromolecules. mdpi.com

Solvent Interaction Studies

The solvation of this compound is complex due to the presence of hydrophobic (the trifluorinated ring), hydrophilic (the carboxylate and amine groups), and amphipathic (the Cbz group) regions. The three highly electronegative fluorine atoms significantly alter the electronic properties of the phenyl ring, changing its quadrupole moment from negative (in benzene) to positive. This modification profoundly affects how the ring interacts with polar solvent molecules like water.

MD simulations can be used to explore these interactions in atomic detail:

Solvation Shell Structure: Simulations can map the three-dimensional arrangement of water molecules around the solute. Analysis of radial distribution functions (RDFs) would reveal the probability of finding a water oxygen or hydrogen atom at a certain distance from different parts of the molecule (e.g., the fluorine atoms vs. the ring carbons).

Hydrogen Bonding: The number and lifetime of hydrogen bonds between the molecule's polar groups and the surrounding water can be quantified, providing insight into its solubility and the local ordering of the solvent.

Hydrophobic/Fluorous Effects: The simulations would illustrate how water molecules structure themselves around the nonpolar trifluorophenyl ring. This "fluorous effect," a tendency for fluorinated groups to segregate, can influence the molecule's aggregation behavior and its partitioning between different phases. nih.gov

Table 2: Representative Data from a Simulated Solvent Interaction Analysis
Molecular GroupInteraction ParameterSimulated ValueInterpretation
-COO⁻Water Coordination Number5.2Strong hydration of the carboxylate group through hydrogen bonding.
-NH₃⁺Water Coordination Number3.8Structured water shell around the ammonium (B1175870) group.
2,4,6-Trifluorophenyl RingAverage Water Density (at 5Å)0.95 g/cm³Disruption of the bulk water network, indicative of a hydrophobic/fluorous interaction.

Dynamics of Compound and its Conjugates

For example, incorporating this amino acid into a peptide can impact:

Conformational Stability: The steric bulk and unique electronic nature of the trifluorinated ring can restrict the peptide backbone's conformational freedom (phi/psi angles), potentially favoring specific secondary structures like turns or helices. Replica exchange molecular dynamics (REMD) simulations can be used to explore the conformational landscape and assess the stability of different folds. youtube.com

Inter-residue Interactions: The modified phenyl ring can engage in non-covalent interactions that differ from those of natural phenylalanine. The electron-deficient nature of the ring can weaken cation-π interactions but enhance π-π stacking interactions with electron-rich aromatic residues.

Binding Dynamics: If the peptide conjugate is designed to bind to a biological target like a protein, MD simulations can model the binding process. They can reveal how the trifluorinated residue fits into a binding pocket and what specific interactions (e.g., halogen bonds, hydrophobic contacts) contribute to the binding affinity and specificity.

These simulations provide a dynamic picture of how the strategic fluorination of a single amino acid can be used to modulate the structure, stability, and ultimately, the function of a peptide conjugate. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.